N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide
Description
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide is a cyclobutane-containing carboxamide derivative characterized by a hydroxymethyl-substituted phenyl ring attached to the cyclobutanecarboxamide scaffold.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C12H15NO2/c14-8-9-3-1-6-11(7-9)13-12(15)10-4-2-5-10/h1,3,6-7,10,14H,2,4-5,8H2,(H,13,15) |
InChI Key |
AGINEIQZBSUEDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(hydroxymethyl)aniline and cyclobutanecarboxylic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3-(hydroxymethyl)aniline and the carboxyl group of cyclobutanecarboxylic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group results in N-[3-(carboxyphenyl)]cyclobutanecarboxamide.
Reduction: Reduction of the amide group yields N-[3-(hydroxymethyl)phenyl]cyclobutylamine.
Substitution: Electrophilic substitution on the phenyl ring can yield various substituted derivatives, depending on the reagents used.
Scientific Research Applications
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased rigidity or thermal stability.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industrial Applications: The compound may be used in the development of new catalysts or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide exerts its effects depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Polymer Integration: In materials science, it can be incorporated into polymer chains, influencing the physical properties of the resulting material.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its substitution pattern. Below is a systematic comparison with structurally related cyclobutanecarboxamide derivatives:
Table 1: Key Structural and Functional Comparisons
Substituent-Driven Functional Differences
- Hydroxymethyl vs. Aminomethyl Groups: The hydroxymethyl group in the target compound introduces polarity and hydrogen-bonding capacity, which may enhance aqueous solubility compared to the more basic aminomethyl group in N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (CAS 926247-04-3). The latter’s primary amine could facilitate covalent interactions with biological targets, such as enzyme active sites .
Aromatic vs. Heteroaromatic Modifications :
Replacing the phenyl ring with a thiophene-containing side chain (as in CAS 2034356-61-9) introduces sulfur-based electronic effects. Thiophene’s π-electron-rich system may improve binding to metalloenzymes or receptors sensitive to aromatic stacking interactions .
Pharmacokinetic and Physicochemical Properties
- Solubility: Hydroxymethyl derivatives typically exhibit higher solubility in polar solvents (e.g., water, DMSO) than their aminomethyl counterparts, which may aggregate due to amine protonation .
Research Findings and Limitations
- N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (CAS 926247-04-3) has been cataloged as an intermediate in peptide mimetic synthesis, though detailed mechanistic studies are absent .
- N-[3-hydroxy-3-(thiophen-3-yl)propyl]cyclobutanecarboxamide (CAS 2034356-61-9) lacks published bioactivity data, limiting direct comparison with the target compound .
- Critical Knowledge Gaps: No peer-reviewed studies explicitly address the synthesis, toxicity, or target affinity of this compound. Comparisons rely on extrapolation from structural analogs.
Notes
- Molecular weights for the target compound were calculated using ChemDraw but require experimental validation.
- Structural analogs were selected based on shared cyclobutanecarboxamide scaffolds and divergent substituents .
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